
1,2-Dibromopropane-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromopropane-D6 is a deuterated form of 1,2-dibromopropane, an organic compound with the molecular formula C3H6Br2. This compound is part of the vicinal dihalide family and is characterized by the presence of two bromine atoms attached to adjacent carbon atoms. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromopropane-D6 can be synthesized through the bromination of propylene. The process involves the following steps:
- Evenly mix water and a bromination catalyst in a mass ratio of 10 to 20:1.
- Add bromine to the mixture.
- After 20 to 40 minutes, add dichloromethane and allow the mixture to stand and layer.
- Separate the organic phase and drip it into a dichloromethane solution containing propylene over 100 to 140 minutes.
- Maintain the reaction temperature between 15 to 39 degrees Celsius for 2 to 24 hours.
- Wash the reaction mixture with water to remove unreacted bromine.
- Neutralize the mixture and steam out the dichloromethane at 25 to 50 degrees Celsius.
- Continuously distill the product at 120 to 150 degrees Celsius and dry the obtained distillate to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromopropane-D6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen bromide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Reagents such as potassium hydroxide in ethanol are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Alcohols, amines, and other substituted products.
Elimination Reactions: Alkenes such as propene.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,2-Dibromopropane-D6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: In studies involving the metabolism and toxicity of halogenated compounds.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flame retardants, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Dibromopropane-D6 involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,3-Dibromopropane
- 1,2,3-Tribromopropane
Uniqueness
1,2-Dibromopropane-D6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that aid in the identification and analysis of chemical compounds .
Propriétés
Formule moléculaire |
C3H6Br2 |
|---|---|
Poids moléculaire |
207.92 g/mol |
Nom IUPAC |
1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |
Clé InChI |
XFNJYAKDBJUJAJ-LIDOUZCJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
SMILES canonique |
CC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


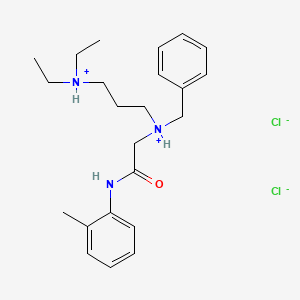
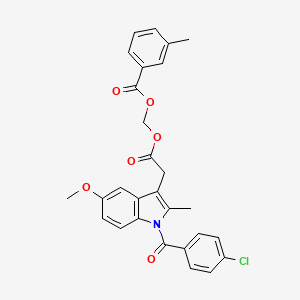
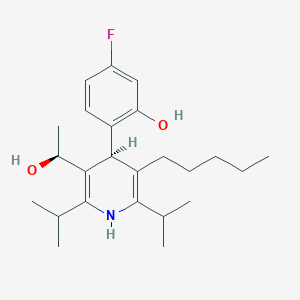


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

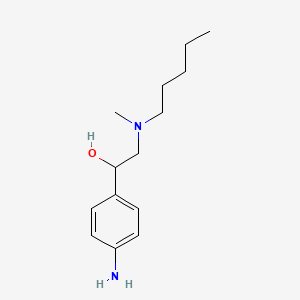
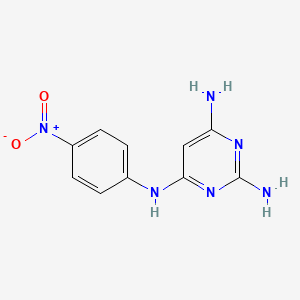

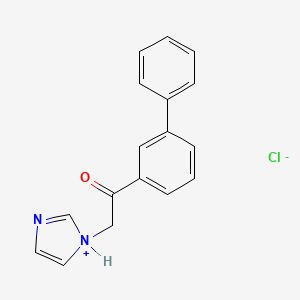

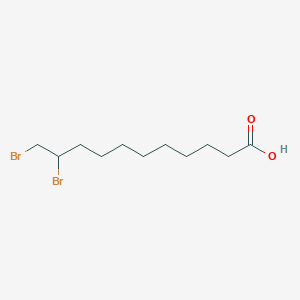
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
